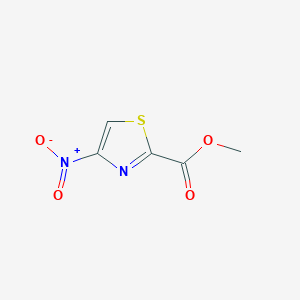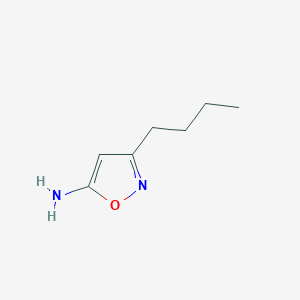
3-丁基-1,2-恶唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
科学研究应用
3-Butyl-1,2-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Biological Studies: Investigated for its interactions with biological systems, including enzymes and receptors.
作用机制
The mode of action of oxazoles can involve various biochemical pathways and targets, depending on the specific compound and its substitutions . For example, some oxazoles have been found to inhibit certain enzymes, while others may interact with various receptors .
The pharmacokinetics of oxazoles, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound and its physicochemical properties .
The result of action of an oxazole compound at the molecular and cellular level can include changes in cell signaling, gene expression, and other cellular processes .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary depending on the specific compound. Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of an oxazole compound .
生化分析
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a β-hydroxy amide with a dehydrating agent such as Deoxo-Fluor® to form the oxazoline intermediate, which is then oxidized to the oxazole using manganese dioxide . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of 3-Butyl-1,2-oxazol-5-amine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process .
化学反应分析
Types of Reactions
3-Butyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, often requiring electron-donating groups.
Condensation: Formation of imines and subsequent cyclization to oxazoles.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, CuBr2/DBU.
Dehydrating Agents: Deoxo-Fluor®, Burgess’ reagent.
Condensation Reagents: Hydroxylamine, β-diketones.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the substitution pattern .
相似化合物的比较
Similar Compounds
Isoxazoles: Similar five-membered rings with oxygen and nitrogen atoms at different positions.
Oxadiazoles: Contain two nitrogen atoms and one oxygen atom in the ring.
Oxazolines: Reduced form of oxazoles with a single bond between the nitrogen and carbon atoms.
Uniqueness
3-Butyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other oxazole derivatives .
属性
IUPAC Name |
3-butyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJWTTNPKXVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)

![N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2470267.png)
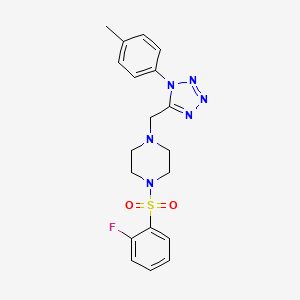
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2470270.png)
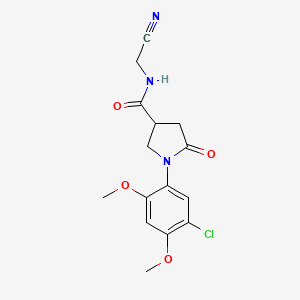
![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)
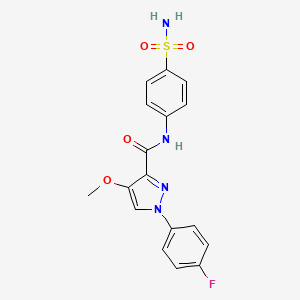
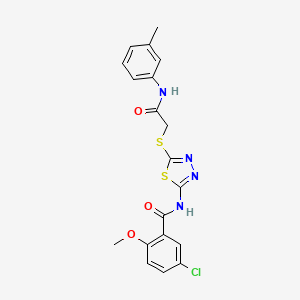
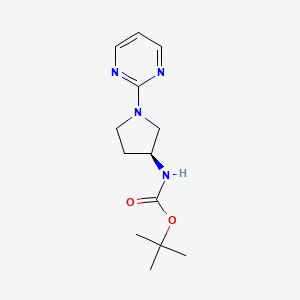
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2470281.png)
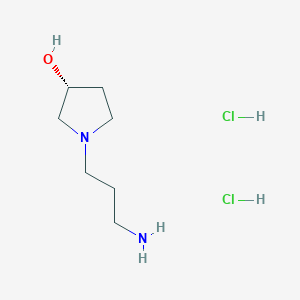
![1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2470285.png)
